3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol
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Overview
Description
3-(Hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol is a chemical compound with the molecular formula C_9H_17NO It is a derivative of pyrrolizinone, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol typically involves the cyclization of linear precursors. One common method is the cyclization of 1,4-diaminobutane with a suitable aldehyde or ketone under acidic conditions. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote the formation of the pyrrolizinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used to oxidize the compound to form corresponding aldehydes or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed to reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives or alkylated compounds.
Scientific Research Applications
3-(Hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in organic chemistry research.
Biology: The compound has been studied for its potential biological activity, including its role as a cholinergic agonist, which may have implications in neurological research.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
3-(Hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol is structurally similar to other pyrrolizinone derivatives, such as (Hexahydro-1H-pyrrolizin-7a-yl)methanamine and (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. its unique structural features, such as the presence of the propan-1-ol group, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
(Hexahydro-1H-pyrrolizin-7a-yl)methanamine
(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
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Properties
CAS No. |
80843-39-6 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.3 |
Purity |
95 |
Origin of Product |
United States |
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